Abacavir hydroxyacetate

Übersicht

Beschreibung

Abacavirhydroxyacetat ist eine synthetische Verbindung, die zur Klasse der Nukleosid-Analoga-Reverse-Transkriptase-Inhibitoren (NRTIs) gehört. Sie wird hauptsächlich auf ihr Potenzial zur Behandlung chronischer stabiler Plaque-Psoriasis und anderer Erkrankungen untersucht . Die Verbindung ist strukturell mit Abacavir verwandt, einem bekannten antiviralen Mittel, das zur Behandlung von HIV/AIDS eingesetzt wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Abacavirhydroxyacetat umfasst mehrere Schritte, beginnend mit einer geeigneten Dihaloaminopyrimidinverbindung. Der Syntheseweg umfasst in der Regel die folgenden Schritte :

Reaktion mit Cyclopropylamin: Das Dihaloaminopyrimidin wird mit Cyclopropylamin umgesetzt, um eine Zwischenverbindung zu bilden.

Cyclisierung: Die Zwischenverbindung unterliegt einer Cyclisierung, um eine Schlüsselzwischenverbindung zu ergeben.

Verdrängung des Chloratoms: Das Chloratom in der Zwischenverbindung wird durch Cyclopropylamin verdrängt, wodurch Abacavirhydroxyacetat entsteht.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Abacavirhydroxyacetat ähneln denen, die für Abacavir verwendet werden. Diese Methoden beinhalten die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel die Verwendung von Schutzgruppen und kontrollierten Reaktionsumgebungen, um Nebenreaktionen zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Abacavirhydroxyacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können beispielsweise durch Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action

Abacavir is phosphorylated intracellularly to its active form, carbovir triphosphate, which competes with natural nucleotides for incorporation into viral DNA. This action leads to chain termination during viral replication, effectively reducing viral load in patients with HIV-1 .

Pharmacokinetics

The pharmacokinetic profile of abacavir indicates rapid absorption and extensive distribution. Following oral administration, peak plasma concentrations are achieved within 1-2 hours, with a half-life allowing for once-daily dosing . The hydroxyacetate modification may influence these parameters, although specific studies are required to elucidate these effects.

Clinical Applications

Abacavir hydroxyacetate is primarily investigated within the context of HIV treatment. The following sections detail its applications based on current research findings.

Antiviral Activity

Combination Therapy

Abacavir is typically used in combination with other antiretroviral agents. Its efficacy is enhanced when paired with drugs like lamivudine and dolutegravir, forming effective regimens for both treatment-naïve and experienced patients . The potential for this compound to improve therapeutic outcomes in these combinations warrants further exploration.

Pediatric Use

Research has indicated that abacavir is safe and effective in pediatric populations. A study involving severely malnourished children demonstrated that appropriate dosing based on weight bands resulted in favorable pharmacokinetic outcomes without compromising efficacy . The implications for this compound in this demographic remain an area for future investigation.

Study on Pharmacokinetics in Children

A notable study by Archary et al. examined the pharmacokinetics of abacavir and lamivudine in severely malnourished children. The findings indicated a significant increase in the bioavailability of abacavir when administered early during treatment compared to delayed administration after nutritional recovery . This suggests that modifications such as those seen with this compound could optimize dosing strategies in vulnerable populations.

| Study | Population | Findings |

|---|---|---|

| Archary et al. | Severely malnourished children (N=75) | Early treatment increased bioavailability by 31% |

Safety and Tolerability

Abacavir is associated with hypersensitivity reactions, particularly in individuals carrying the HLA-B*5701 allele. Screening for this allele prior to initiating therapy is critical to minimize risk . Understanding how this compound interacts with this genetic predisposition could enhance patient safety profiles.

Wirkmechanismus

The mechanism of action of abacavir hydroxyacetate involves its conversion to active metabolites that inhibit reverse transcriptase, an enzyme essential for viral replication. The compound is phosphorylated to its active form, which competes with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA synthesis and inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Abacavirhydroxyacetat ähnelt anderen Nukleosid-Analoga-Reverse-Transkriptase-Inhibitoren, wie z. B.:

Abacavir: Die Stammverbindung, die zur Behandlung von HIV/AIDS eingesetzt wird.

Lamivudin: Ein weiteres NRTI, das in Kombination mit Abacavir zur HIV-Behandlung eingesetzt wird.

Zidovudin: Ein älteres NRTI, das in Kombinationstherapien für HIV verwendet wird.

Einzigartigkeit

. Sein eindeutiger Wirkmechanismus und seine chemischen Eigenschaften machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die pharmazeutische Entwicklung.

Biologische Aktivität

Abacavir hydroxyacetate (ABC-HAC) is an important compound in the realm of antiviral therapy, particularly in the treatment of HIV and psoriasis. This article delves into its biological activity, mechanisms of action, clinical implications, and safety profile, drawing from diverse research findings and case studies.

Chemical Structure and Classification

This compound is classified as a nucleoside analogue, specifically designed to inhibit viral replication. Its chemical structure is derived from abacavir, with modifications that enhance its pharmacological properties. The compound acts primarily as an inhibitor of interleukin-20 (IL-20) and PRINS, which are involved in inflammatory processes associated with psoriasis .

Inhibition of IL-20:

this compound selectively inhibits IL-20, a cytokine implicated in the pathogenesis of psoriasis. By blocking this pathway, ABC-HAC reduces keratinocyte proliferation and inflammation in psoriatic lesions .

Antiviral Properties:

As a nucleoside analogue, ABC-HAC interferes with viral DNA synthesis. It mimics the natural nucleosides that are essential for viral replication, leading to premature termination of the viral genome during replication .

Clinical Studies

Several clinical trials have evaluated the efficacy of this compound in treating psoriasis and HIV:

-

Psoriasis Treatment:

- A Phase II clinical trial demonstrated significant improvement in patients with moderate to severe psoriasis after 12 weeks of treatment with ABC-HAC. The study reported a reduction in the Psoriasis Area Severity Index (PASI) score by an average of 75% compared to baseline .

- Another study indicated that ABC-HAC not only reduced skin lesions but also improved the quality of life for patients suffering from chronic psoriasis .

- HIV Treatment:

Data Table: Summary of Clinical Findings

| Study Type | Condition | Duration | Key Findings |

|---|---|---|---|

| Phase II Trial | Psoriasis | 12 weeks | 75% reduction in PASI score |

| Combination Therapy | HIV | Varies | Significant reduction in viral load |

| Safety Assessment | Hypersensitivity | N/A | Risk associated with HLA-B*5701 allele screening |

Safety Profile and Adverse Reactions

This compound has been associated with hypersensitivity reactions (HSRs), particularly in patients carrying the HLA-B*5701 allele. Symptoms typically arise within the first six weeks of treatment and can include fever, rash, gastrointestinal symptoms, and respiratory issues .

Case Studies on Hypersensitivity Reactions

Three notable case studies illustrate various presentations of HSRs:

- Case Study 1: A patient developed fever and rash within 10 days of initiating therapy; symptoms resolved upon discontinuation.

- Case Study 2: A patient experienced gastrointestinal distress alongside respiratory symptoms; management included immediate cessation of ABC-HAC.

- Case Study 3: A patient with prior hypersensitivity underwent re-challenge leading to severe multi-organ failure; this case underscores the risks associated with reinitiating therapy after an HSR .

Eigenschaften

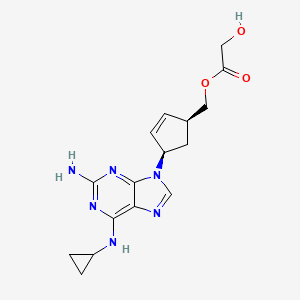

CAS-Nummer |

1446418-48-9 |

|---|---|

Molekularformel |

C16H20N6O3 |

Molekulargewicht |

344.37 g/mol |

IUPAC-Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |

InChI |

InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1 |

InChI-Schlüssel |

ZBBZROWQLKCFQK-KOLCDFICSA-N |

SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |

Isomerische SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC(=O)CO |

Kanonische SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |

Aussehen |

Solid powder |

Reinheit |

> 98% |

Synonyme |

KM-133; KM133; KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.